![molecular formula C30H61NO4 B8069933 N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide](/img/structure/B8069933.png)
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C12((+/-)-2’-hydroxy) dihydro Ceramide (d180/120): N-lauroyl-D-erythro-sphinganine , is a synthetic dihydroceramide. This compound is part of the sphingolipid family, which are essential components of cell membranes and play crucial roles in cellular signaling and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) typically involves the acylation of sphinganine with lauric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydroceramide. The process involves:
Activation of Lauric Acid: Lauric acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acylation Reaction: The activated lauric acid is then reacted with sphinganine in an organic solvent such as dichloromethane (DCM) under an inert atmosphere to form the dihydroceramide.
Industrial Production Methods: Industrial production of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of fully saturated ceramides.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies for the quantification of sphingolipids using techniques like liquid chromatography-mass spectrometry (LC-MS).
Biology: Plays a role in studying cellular signaling pathways, particularly those involving sphingolipids.
Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors that mediate cellular responses to stress and inflammation .
Comparison with Similar Compounds
C12 Ceramide (d181/120): Contains a double bond in the sphingoid base, which affects its biological activity.
C16 Dihydroceramide (d180/160): Has a longer acyl chain, influencing its membrane incorporation and signaling properties.
C12 Glucosyl Ceramide (d181/120): Contains a glucose moiety, altering its solubility and function in cellular processes.
Uniqueness: C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) is unique due to its specific acyl chain length and the absence of double bonds in the sphingoid base, which confer distinct physical and biological properties compared to other ceramides .
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61NO4/c1-3-5-7-9-11-13-14-15-16-17-19-20-22-24-28(33)27(26-32)31-30(35)29(34)25-23-21-18-12-10-8-6-4-2/h27-29,32-34H,3-26H2,1-2H3,(H,31,35)/t27-,28+,29?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHMGTRKGQZDLC-POZJPKTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
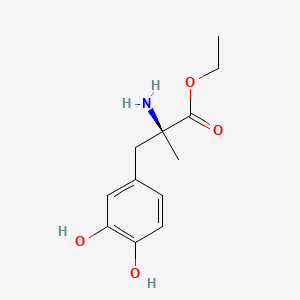
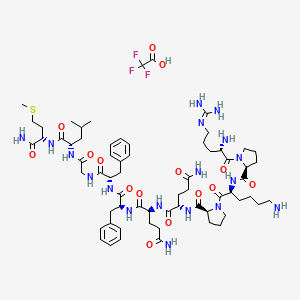
![[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]azanium;acetate](/img/structure/B8069864.png)
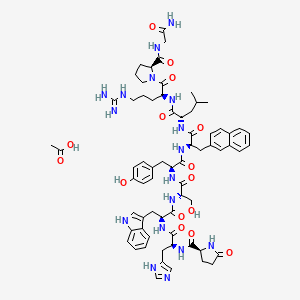
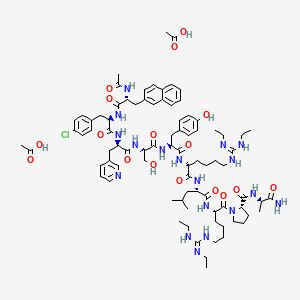
![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B8069884.png)
![5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one](/img/structure/B8069893.png)
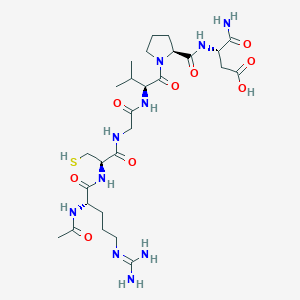
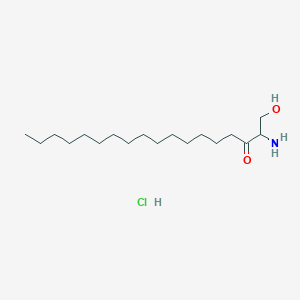
![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)
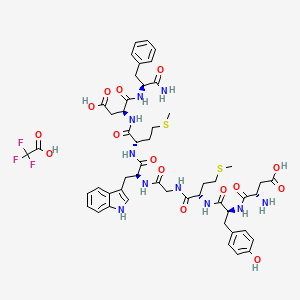
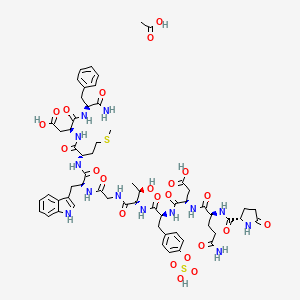
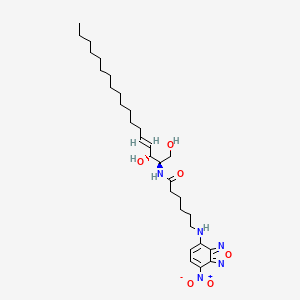
![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8069939.png)
